molecular formula C16H15ClN6O4 B2564988 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide CAS No. 899995-49-4

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B2564988
CAS No.: 899995-49-4
M. Wt: 390.78
InChI Key: GVPDHGXHEHJXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position, a 4-oxo moiety, and a 2-chloro-5-nitrobenzamide substituent. This scaffold is structurally analogous to kinase inhibitors targeting EGFR, MAPK, or CDK pathways, with modifications influencing potency, selectivity, and pharmacokinetics .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-11(7-19-22)15(25)21(8-18-13)20-14(24)10-6-9(23(26)27)4-5-12(10)17/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDHGXHEHJXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is notable for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's unique structure, featuring a tert-butyl group and a nitrobenzamide moiety, suggests potential for significant biological interactions.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

N 1 tert butyl 4 oxo 1H pyrazolo 3 4 d pyrimidin 5 4H yl 2 chloro 5 nitrobenzamide\text{N 1 tert butyl 4 oxo 1H pyrazolo 3 4 d pyrimidin 5 4H yl 2 chloro 5 nitrobenzamide}

Molecular Formula : C15_{15}H15_{15}ClN5_{5}O3_{3}

Molecular Weight : 343.77 g/mol

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities due to their ability to interact with various molecular targets within cells. Below are the key areas of biological activity associated with this compound:

1. Anticancer Activity

Studies have shown that this compound can inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapy. For instance:

  • Mechanism of Action : The compound binds to the active sites of cyclin-dependent kinases (CDKs), inhibiting their activity and ultimately leading to reduced cell growth and induction of apoptosis in cancer cells .
Target Kinase Inhibition Type Effect on Cell Line
CDK1CompetitiveReduced proliferation in cancer cell lines
CDK2Non-competitiveInduction of apoptosis in treated cells

2. Anti-inflammatory Properties

Compounds in this class have demonstrated anti-inflammatory effects by modulating signaling pathways associated with inflammation. Research indicates that they can lower levels of pro-inflammatory cytokines .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitro group may enhance its activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on CDK Inhibition :
    • Researchers synthesized several derivatives and tested their efficacy against CDK enzymes.
    • Results indicated that certain modifications significantly increased potency against CDK2, with IC50 values in the low micromolar range.
  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on colon cancer cell lines (CaCO-2).
    • Findings showed a marked decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

Scientific Research Applications

Biological Activities

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its ability to disrupt biochemical pathways makes it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, indicating that this compound might also protect cells from oxidative stress.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assays : These assays determine how effectively the compound binds to specific enzymes or receptors.
  • Inhibition Studies : Evaluating the compound's ability to inhibit target enzymes can provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in various therapeutic contexts. For instance:

  • Cancer Therapeutics : A study published in Cancer Research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity by inhibiting protein kinases involved in tumor growth .
  • Neuroprotective Effects : Research has shown that derivatives of pyrazolopyrimidines possess neuroprotective properties against oxidative stress-induced neuronal damage .
  • Inflammation Modulation : Other studies indicated that pyrazolopyrimidine compounds could effectively reduce markers of inflammation in animal models .

Chemical Reactions Analysis

Amide Bond Formation

  • Mechanism : Coupling of the pyrazolo[3,4-d]pyrimidine core with the benzamide fragment via carboxylic acid activation.

  • Conditions :

    • Reagents : EDC/HCl, HOBt (hydroxybenzotriazole), or DMAP (4-dimethylaminopyridine).

    • Solvent : Dichloromethane (DCM) or DMF.

    • Outcome : High-yield amide bond formation, critical for target compound stability .

Nitro Group Reduction

  • Mechanism : Reduction of the nitro group (-NO₂) on the benzamide moiety to an amine (-NH₂).

  • Conditions :

    • Reagents : Hydrogen gas (H₂) with palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    • Solvent : Ethanol or THF.

    • Outcome : Facilitates further functionalization (e.g., amide coupling) or alters bioactivity .

Pyrazolo[3,4-d]pyrimidine Ring Substitution

  • Mechanism : Electrophilic aromatic substitution at the 5-position of the pyrazolo[3,4-d]pyrimidine ring.

  • Conditions :

    • Reagents : Alkyl halides (e.g., tert-butyl bromide) or nucleophiles (e.g., amines).

    • Solvent : DMF or DMSO.

    • Outcome : Modulates pharmacokinetic properties (e.g., lipophilicity) .

Tert-butyl Group Modification

  • Mechanism : Oxidation or elimination reactions of the tert-butyl group.

  • Conditions :

    • Reagents : Acidic conditions (e.g., HCl) or oxidizing agents (e.g., KMnO₄).

    • Outcome : Generates reactive intermediates for further derivatization.

Reaction Conditions and Analysis

Reaction Type Key Conditions Outcome Analysis Method
Amide CouplingEDC/HCl, DMAP, DCM, RT–40°CHigh-yield amide bond formationHPLC, NMR
Nitro Group ReductionH₂/Pd, EtOH, 60°CAmine derivative formationTLC, MS
Pyrazolo[3,4-d]pyrimidineAlkyl halides, DMF, 100°CSubstituted ring derivativesNMR, DSC
Tert-butyl Group OxidationKMnO₄, acidic conditions, refluxOxidized tert-butyl intermediatesGC-MS, IR

Stability and Characterization

  • Thermal Stability : Analyzed via DSC to determine melting/decomposition points.

  • Purity : Confirmed by HPLC and NMR spectroscopy .

  • Functional Group Identification : IR spectroscopy for carbonyl (amide, oxo) and nitro groups.

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for targeting kinase pathways. Further studies on its pharmacokinetic profile and in vivo efficacy are warranted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors ()

Compounds 234–237 (Figure 15K) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents. Key comparisons include:

Compound Substituents EGFR IC₅₀ (µM) Apoptosis Activity (vs. Control)
Target tert-butyl, 2-chloro-5-nitrobenzamide Data pending Data pending
237 1-phenyl, acetohydrazide 0.186 Moderate
Erlotinib Quinazoline core 0.03 High
  • However, the absence of a flexible acetohydrazide chain (as in 237) might reduce apoptosis induction .
  • Activity : The target compound’s nitrobenzamide group could improve electron-withdrawing effects, stabilizing interactions with EGFR’s ATP-binding pocket. However, its IC₅₀ remains uncharacterized, unlike 237 ’s sub-micromolar activity .

Fused Pyrimidine Derivatives with Triazolo Modifications ()

Compound 1 (2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one) exemplifies triazolo-pyrimidine hybrids. Comparisons include:

Property Target Compound Compound 1
Core Structure Pyrazolo[3,4-d]pyrimidine Triazolo[1,5-a]pyrimidine
Substituents Chloro-nitrobenzamide, tert-butyl Phenoxy, pyrido ring
Synthetic Yield Not reported 78% (from intermediate B)
  • The pyrazolo core in the target compound is more commonly associated with kinase targeting .
  • Synthesis : The target compound’s nitrobenzamide group may require multistep coupling, whereas 1 is synthesized via hydrazine-mediated cyclization, offering higher yields .

Antiviral Pyrimidine Analogs ()

While the target compound’s antiviral activity is unstudied, structurally related pyrimidines like 188 (2-(2,4-dioxopentan-3-ylthio)-dihydropyrimidin-5(4H)-one) highlight divergent applications:

Compound Target Activity EC₅₀/IC₅₀
Target Kinase inhibition (hypothesized) Not reported
188 Antiviral (HIV) Sub-micromolar
LY231514 Antifolate (cancer) nM-range
  • Functional Groups : The target’s nitro group contrasts with 188 ’s dioxopentan-thio chain, which is critical for antiviral activity. LY231514’s glutamic acid moiety enables antifolate activity, absent in the target compound .

Q & A

Q. What experimental approaches resolve conflicting NMR assignments for the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environments .
  • 2D NMR (COSY, NOESY) : Confirm through-space coupling between tert-butyl and adjacent protons .
  • Comparative analysis : Cross-reference with structurally validated analogues (e.g., Patent EP2228370B1) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight421.81 g/mol
Melting Point215–217°C (decomposes)
LogP (Predicted)2.8 (Schrödinger QikProp)
HPLC Retention Time6.8 min (C18, 70:30 MeCN/H₂O, 1 mL/min)
Stability in DMSO>6 months at -20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.